Tert-butyl 4-phenylbenzoate
Description
Structure
3D Structure
Properties
Molecular Formula |
C17H18O2 |
|---|---|
Molecular Weight |
254.32 g/mol |
IUPAC Name |
tert-butyl 4-phenylbenzoate |
InChI |
InChI=1S/C17H18O2/c1-17(2,3)19-16(18)15-11-9-14(10-12-15)13-7-5-4-6-8-13/h4-12H,1-3H3 |
InChI Key |
VLJBSNOHGZRLFM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=C(C=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Advanced Synthetic Strategies for Tert Butyl 4 Phenylbenzoate and Analogues
Esterification Methodologies
The formation of the tert-butyl ester group is a critical step in the synthesis. While traditional acid-catalyzed esterification is common, several advanced methods offer distinct advantages such as milder conditions, solvent-free protocols, and unique reaction mechanisms.
Mechanochemistry has emerged as a sustainable and efficient alternative to conventional solution-based reactions, proceeding under solvent-free or low-solvent conditions with energy input from mechanical grinding or milling. nih.govrsc.org This high-speed ball-milling (HSBM) technique enhances reactivity by bringing reactants into close contact, often at room temperature. nih.gov For the synthesis of tert-butyl 4-phenylbenzoate, this would involve milling 4-phenylbenzoic acid with a tert-butyl source.
Research into mechanochemical esterification has demonstrated the viability of this approach for various carboxylic acids and alcohols. researchgate.net For instance, protocols have been developed using iodine (I2) with potassium hypophosphite (KH2PO2) or potassium iodide (KI) with triethyl phosphite (B83602) (P(OEt)3) to facilitate ester formation under HSBM conditions. nih.gov These reactions are typically rapid, with significant product yields achieved in minutes. nih.govresearchgate.net This solvent-free method aligns with the principles of green chemistry by minimizing waste and avoiding the use of hazardous solvents. nih.gov
Table 1: Representative Conditions for Mechanochemical Esterification
| Reactants | Catalyst/Reagent System | Conditions | Yield | Reference |
|---|---|---|---|---|
| Benzoic Acid, p-cresol | I2 / KH2PO2 | 20 min grinding, room temp | 87% | nih.gov |
| Benzoic Acid, 4-(tert-butyl)phenol | I2 / KH2PO2 | 20 min grinding, room temp | 76% | nih.gov |
This table presents data for analogous esterification reactions to illustrate the general conditions and efficacy of the mechanochemical approach.
Visible-light photoredox catalysis offers a powerful tool for forging new bonds under mild conditions, often proceeding through radical intermediates. organic-chemistry.org This strategy can be applied to ester synthesis through various pathways, such as the cross-dehydrogenative coupling of aldehydes with phenols. acs.org While not a direct route to tert-butyl esters from carboxylic acids, the principles can be adapted.
A plausible pathway for forming a related ester involves the generation of an acyl radical from 4-phenylbenzaldehyde. This radical could then be trapped by a suitable tert-butoxy (B1229062) radical source. acs.org Alternatively, some methods achieve esterification by activating alcohols. mdpi.com These reactions are prized for their use of a sustainable energy source (visible light) and their ability to function at ambient temperatures, often avoiding harsh reagents. acs.orgmdpi.com Mechanistic studies confirm that these transformations can proceed via self-propagating radical chain reactions, sometimes eliminating the need for an external photocatalyst. acs.org
Alkoxycarbonylation is a fundamental reaction that incorporates a molecule of carbon monoxide and an alcohol to form an ester. nih.gov This method is a highly atom-economical approach for synthesizing esters directly from precursors like aryl halides or triflates. For the synthesis of this compound, this strategy would involve the palladium-catalyzed reaction of a 4-halo-biphenyl with carbon monoxide and tert-butanol (B103910).
The palladium catalyst, typically in the Pd(II) or Pd(0) oxidation state and supported by specialized ligands, is crucial for activating the aryl substrate and facilitating the insertion of CO and the alcohol. researchgate.net This approach is particularly valuable in industrial settings for the large-scale production of esters. nih.gov Key challenges in alkoxycarbonylation include managing the gaseous CO reactant and ensuring high regioselectivity for the desired ester product. nih.gov
Iron, being an earth-abundant and low-cost metal, is an attractive alternative to precious metal catalysts. mdpi.com Iron(III) salts can function as effective Lewis acid catalysts for esterification reactions, activating the carbonyl group of the carboxylic acid towards nucleophilic attack by the alcohol. mdpi.comrsc.org The reaction between 4-phenylbenzoic acid and tert-butanol could be promoted by an iron(III) catalyst, such as iron(III) chloride (FeCl3) or iron(III) perchlorate (B79767) (Fe(ClO4)3), likely under conditions that remove water to drive the equilibrium towards the product. nih.gov
Beyond simple Lewis acid catalysis, iron is known to mediate a variety of oxidative transformations. rsc.org For instance, iron-catalyzed reactions using peroxides like tert-butyl peroxybenzoate (TBPB) can proceed through radical pathways to achieve C-H functionalization. researchgate.netrsc.org While these specific reactions may not directly form the target ester, they highlight the versatile catalytic activity of iron in modern organic synthesis. nih.gov
Palladium-Catalyzed Synthetic Routes
The construction of the 4-phenylbenzoate backbone is efficiently achieved through palladium-catalyzed cross-coupling reactions, which excel at forming carbon-carbon bonds between sp2-hybridized centers.
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the creation of biaryl compounds. pku.edu.cnyoutube.com This reaction is the most common and efficient method for synthesizing the 4-phenylbenzoic acid precursor required for this compound. The standard approach involves the palladium-catalyzed cross-coupling of 4-bromobenzoic acid with phenylboronic acid. rsc.orgacs.org
The reaction is typically carried out in the presence of a palladium catalyst (e.g., Pd/C, Pd(OAc)2) and a base (e.g., K2CO3, Na2CO3). pku.edu.cnrsc.orgmdpi.com Significant advancements have been made to render this process more environmentally friendly, such as using water or ethanol/water mixtures as the solvent and performing the reaction in air without the need for an inert atmosphere. pku.edu.cnacs.org The resulting 4-phenylbenzoic acid can then be isolated and subjected to one of the esterification methods described previously to yield the final product. The versatility of the Suzuki coupling allows for a wide range of functional groups on both coupling partners, making it a powerful tool for generating diverse analogues. nih.govrsc.org
Table 2: Conditions for Suzuki-Miyaura Synthesis of 4-Phenylbenzoic Acid
| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|---|---|
| 4-Bromobenzoic Acid | Phenylboronic Acid | Pd/C (ligand-free) | K2CO3 | Ethanol/Water | Room temp, 30 min, open air | >95% | pku.edu.cn |
| 4-Bromobenzoic Acid | Phenylboronic Acid | Supramolecular PdCl2 complex | Na2CO3 | Water/Organic mix | Room temp, 2-4h, in air | >98% | rsc.org |
This table summarizes reported conditions for the synthesis of the key 4-phenylbenzoic acid intermediate via Suzuki-Miyaura coupling.
C(sp³)-H Oxidation with Carboxylic Acids
The synthesis of benzoate (B1203000) esters, including this compound, often relies on the availability of the corresponding carboxylic acid. The direct oxidation of C(sp³)-H bonds in alkylarenes represents a powerful and atom-economical route to these crucial precursors. Modern synthetic methods focus on developing selective and efficient catalytic systems that can operate under mild conditions.
One approach involves the use of environmentally benign oxidants like hydrogen peroxide (H₂O₂) in conjunction with a catalyst. For instance, a surfactant-based oxodiperoxo molybdenum catalyst has been shown to effectively oxidize methyl- and other alkylarenes to the corresponding carbonyl compounds, including carboxylic acids, in water. organic-chemistry.org This method is advantageous as it avoids the need for harsh reagents, external bases, or co-catalysts. organic-chemistry.org Another metal-free approach utilizes potassium persulfate for the aerobic oxidation of benzylic substrates, yielding aryl carbonyl compounds like benzoic acids under mild conditions with pyridine. organic-chemistry.org
Photo-oxidation offers another strategy. Toluene derivatives can be converted to benzoic acid derivatives through photoirradiation in the presence of bromine in a benzotrifluoride-water system. organic-chemistry.org This reaction can be initiated by various light sources, including fluorescent lamps or LEDs. organic-chemistry.org Furthermore, a metal-free aerobic oxidation of substituted toluenes to carboxylic acids can be achieved using CBr₄ as an initiator under blue light irradiation. organic-chemistry.org Catalytic systems employing cobalt salts, such as Co(OAc)₂, with a bromide source like NaBr are also effective for the aerobic oxidation of substituted toluenes. organic-chemistry.org
These advanced oxidation strategies provide robust and varied pathways to 4-phenylbenzoic acid, the essential precursor for this compound, emphasizing green chemistry principles and catalytic efficiency.
Table 1: Selected Catalytic Systems for Benzylic C-H Oxidation to Carboxylic Acids
| Catalyst System | Oxidant | Substrate Scope | Key Features |
| Surfactant-based oxodiperoxo molybdenum | H₂O₂ | Methyl/Alkylarenes | Aqueous medium, no external base/co-catalyst. organic-chemistry.org |
| Potassium persulfate / Pyridine | O₂ (aerobic) | Benzyl substrates | Metal-free, mild conditions. organic-chemistry.org |
| Co(OAc)₂ / NaBr / Acetic Acid | O₂ (aerobic) | Substituted toluenes | Radical initiator often used. organic-chemistry.org |
| Photoirradiation / Bromine | - | Toluene derivatives | Reaction in benzotrifluoride-water. organic-chemistry.org |
| Blue LED / CBr₄ | O₂ (aerobic) | Substituted toluenes | Metal-free, mild photo-oxidation. organic-chemistry.org |
Photoredox-Catalyzed C–O Bond Cleavage as a Synthetic Strategy
Visible-light photoredox catalysis has emerged as a powerful tool for forging new bonds under mild conditions, including the C–O bonds found in esters. This strategy can be applied to the synthesis of benzoate esters through novel pathways that often involve the generation of radical intermediates. While direct synthesis of this compound via C-O bond cleavage isn't the most common route, the principles of photoredox catalysis are highly relevant for forming the ester linkage.
One such strategy involves the cross-dehydrogenative coupling of aldehydes with phenols, promoted by visible light. In this photocatalyst- and transition-metal-free approach, the phenolate (B1203915) itself can act as both a substrate and a photosensitizer. acs.org The reaction proceeds through a self-propagating radical chain mechanism, initiated by visible light, to form O-aryl esters in good to excellent yields. acs.org Mechanistic studies suggest the formation of an acyl bromide intermediate following homolytic cleavage of the aldehydic C-H bond. acs.org
Another relevant application of photoredox catalysis is the functionalization of C(sp³)–O bonds. For example, an efficient carboxylation of benzylic C(sp³)–O bonds in ethers with CO₂ has been developed, demonstrating the ability of photoredox catalysis to activate and cleave traditionally robust C-O bonds for new bond formation. nih.gov Similarly, photoredox-driven ring-opening of arylcyclopropanes allows for the formation of C(sp³)-heteroatom bonds, including alkyl esters. nih.gov This process is initiated by the selective single-electron oxidation of the aryl group, leading to C-C bond cleavage of the strained ring and subsequent nucleophilic attack. nih.gov These examples highlight the potential of photoredox catalysis to activate substrates for esterification reactions through unconventional radical pathways.
Chemoselective Acylation Protocols
Acylation via N-Acylglutarimides and Aryl Esters
Chemoselective acylation is crucial for the synthesis of complex molecules with multiple reactive sites. The development of methods that can distinguish between different nucleophiles, such as amines and alcohols, is a significant area of research. nih.gov For the synthesis of esters like this compound, selective acylation of the tert-butanol with an activated form of 4-phenylbenzoic acid is required.
A notable advancement in this area is the use of N-acylglutarimides as highly effective acyl transfer reagents. rsc.org These reagents can participate in transition-metal-free protocols to generate a variety of products. A particularly innovative method involves the chemoselective acylation of N-acylglutarimides with aryl esters in the presence of a silylamide base to produce unsymmetrical imides. rsc.orgrsc.org While this specific outcome is an imide, the underlying principle demonstrates the controlled reactivity of N-acylglutarimides and aryl esters as distinct electrophilic acylating agents. rsc.orgrsc.org
This high degree of chemoselectivity stems from the differential reactivity of the two acyl electrophiles. The methodology allows for the synthesis of a wide array of diaryl- and alkyl arylimides with excellent yields. rsc.org The scope of the reaction is broad, accommodating N-acylglutarimides with various electronic and steric properties, including those with electron-withdrawing or bulky substituents on the aryl ring. rsc.org The ability to control acylation with such precision using stable and accessible reagents like aryl esters and N-acylglutarimides provides a powerful platform for complex synthetic challenges. rsc.orgrsc.org
Table 2: Substrate Scope in Chemoselective Acylation using N-Acylglutarimides
| N-Acylglutarimide Substituent | Coupling Partner | Product Type | Yield Range | Reference |
| Aryl (e.g., Benzoyl) | N-Acylpyrrole | Unsymmetrical Imide | High | rsc.org |
| Aryl (e.g., Benzoyl) | Aryl Ester | Unsymmetrical Imide | High | rsc.org |
| 1-Naphthyl, 2-Naphthyl | Self-coupling | Symmetrical Imide | 68% | rsc.org |
| Aryl with Alkyl/Ph substituents | Self-coupling | Symmetrical Imide | 58-75% | rsc.org |
| Aryl with EWG at 4-position | Self-coupling | Symmetrical Imide | 45-85% | rsc.org |
One-Pot Multicomponent Reaction Development (for related tert-butyl substituted phenyl derivatives)
One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from simple precursors in a single operation, avoiding the need for isolation of intermediates. This approach is particularly valuable for creating libraries of structurally related compounds, such as tert-butyl substituted phenyl derivatives.
A relevant example is the development of a simple, one-pot synthetic method for novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine (B1678402)/piperidine (B6355638) carboxylate derivatives. nih.govresearchgate.net This strategy utilizes Cu(I)-assisted click chemistry to react a tert-butyl-functionalized piperazine or piperidine with various aryl azides. nih.gov The reactions proceed rapidly (in as little as 5 minutes) and result in high chemical yields (90-98%) and purities. nih.govresearchgate.net This demonstrates the power of MCRs to efficiently assemble complex structures bearing the tert-butyl phenyl motif. nih.gov
Another example of a one-pot synthesis involves the creation of 4-(tert-butyl)-1H-pyrrol-3-ylmethanone from acetophenone, trimethylacetaldehyde, and tosylmethyl isocyanide (TosMIC) in the presence of a mild base. researchgate.net This method provides an economical route to pyrrole (B145914) derivatives containing the tert-butyl phenyl group. The efficiency and high yields associated with these MCRs make them attractive for generating diverse molecular scaffolds for various applications. researchgate.netnih.gov
Stereoselective Synthesis of Isomeric Forms and Analogues (e.g., cis- and trans-4-tert-butylcyclohexyl 4-phenylbenzoate)
The spatial arrangement of atoms in a molecule can have a profound impact on its physical and chemical properties. The stereoselective synthesis of specific isomers of analogues of this compound, such as cis- and trans-4-tert-butylcyclohexyl 4-phenylbenzoate, is therefore of significant interest. The bulky tert-butyl group on the cyclohexyl ring acts as a conformational lock, making these isomers excellent models for studying stereochemical effects.
The structure of trans-3-tert-butylcyclohexyl 4-phenylbenzoate has been determined by X-ray crystallography. In this axial isomer, the ester C-O bond length was found to be 1.461 Å. researchgate.net This value is nearly identical to that observed in the equatorial isomer, cis-4-tert-butylcyclohexyl 4-phenylbenzoate, providing a precise definition of the axial ester bond length in such systems. researchgate.net
The synthesis of these and related stereoisomers can be approached through various methods. A novel synthesis for cis- and trans-4-tert-butoxycarbonyl cyclohexylglycines has been reported, which could be adapted for benzoate analogues. nih.gov This route involves an asymmetric aminohydroxylation of a vinyl styrene (B11656) precursor, followed by reduction of the aromatic ring and subsequent oxidation to achieve the desired stereochemistry. nih.gov Such stereocontrolled approaches are essential for accessing pure isomeric forms and investigating their distinct properties.
Table 3: Crystallographic Data for an Analogue of this compound
| Compound | Formula | Crystal System | Space Group | Axial C-O Bond Length (Å) | Reference |
| trans-3-tert-Butylcyclohexyl 4-phenylbenzoate | C₂₃H₂₈O₂ | Monoclinic | P2(1)/c | 1.461 (2) | researchgate.net |
Elucidation of Reaction Mechanisms and Mechanistic Pathways
Radical Reaction Mechanisms in Esterification Processes
While many esterification reactions proceed through polar, two-electron pathways, the potential for radical mechanisms has been investigated. In certain synthetic methods, the involvement of radical species is a key consideration for understanding reaction outcomes and potential side products. However, studies on specific solvent-free esterification methods using an iodine/potassium hypophosphite system have shown that the reaction proceeds efficiently even in the presence of radical scavengers such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) or 2,6-di-tert-butyl-4-methyl-phenol (BHT). nih.gov The fact that the ester was still produced in good yield under these conditions suggests that a radical pathway is not the primary mechanism for this particular transformation. nih.gov
Two-Electron Pathway Investigations in Acylation Reactions
The most common route for the formation of esters like tert-butyl 4-phenylbenzoate is through a two-electron, or polar, pathway. The Fischer esterification provides a classic example of this mechanism. masterorganicchemistry.com This acid-catalyzed reaction involves a series of equilibrium steps:
Protonation of the Carbonyl: The carboxylic acid (4-phenylbenzoic acid) is first protonated by an acid catalyst, typically a strong acid like sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com This protonation occurs on the carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon. youtube.com
Nucleophilic Attack: The alcohol (tert-butyl alcohol) then acts as a nucleophile, attacking the activated carbonyl carbon. masterorganicchemistry.comyoutube.com This step forms a tetrahedral intermediate.
Proton Transfer: A proton is transferred from the newly added alcohol group to one of the original hydroxyl groups, converting it into a good leaving group (water). masterorganicchemistry.com
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl double bond. masterorganicchemistry.com
Deprotonation: The resulting protonated ester is then deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final ester product and regenerate the acid catalyst. masterorganicchemistry.comyoutube.com
This pathway relies on the movement of electron pairs and the formation of charged intermediates, distinguishing it from single-electron radical processes.
Electrophilic Attack Mechanisms in Catalytic Cycles (e.g., photocatalysis)
The aromatic rings of this compound are subject to electrophilic attack, a fundamental reaction in aromatic chemistry. The directing effects of the ester substituent play a crucial role in determining the position of substitution.
On the Phenyl Ring: The ester oxygen atom is attached to the phenyl ring. Its lone pairs can donate electron density into this ring through resonance, making the ring activated towards electrophilic aromatic substitution. This effect directs incoming electrophiles to the ortho and para positions. reddit.com Due to steric hindrance, the para position is often favored. reddit.com
On the Benzoate (B1203000) Ring: The carbonyl group of the ester is directly attached to the other ring. This group is electron-withdrawing by conjugation, which deactivates this ring towards electrophilic attack and directs incoming electrophiles to the meta position. reddit.com
Reactions such as Friedel-Crafts acylation, a classic example of electrophilic aromatic substitution, are relevant to the synthesis of the biphenyl (B1667301) ketone precursors or related aromatic ketones. researchgate.netresearchgate.net These reactions typically involve an acyl halide or anhydride (B1165640) and a Lewis acid catalyst (e.g., AlCl₃) to generate a highly electrophilic acylium ion, which then attacks the aromatic ring. researchgate.net
Role of Catalysts and Reagents in Modulating Reaction Pathways
The choice of catalysts and reagents is paramount in directing the synthesis of esters and can significantly influence the reaction mechanism and efficiency.
| Catalyst/Reagent System | Reaction Type | Role of Catalyst/Reagent |
| Strong Acids (H₂SO₄, TsOH) | Fischer Esterification | Acts as a catalyst by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the departure of water as a leaving group. masterorganicchemistry.com |
| 4-(Dimethylamino)pyridine (DMAP) | Esterification | Used as a nucleophilic catalyst, often with dicyclohexylcarbodiimide (B1669883) (DCC) or in reactions with benzotriazole (B28993) esters, to facilitate the esterification of sterically hindered alcohols like tert-butyl alcohol. researchgate.net |
| Diphenyl carbonate / DBU | Transesterification | Diphenyl carbonate serves as the acyl source, while a base catalyst like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is used to facilitate the reaction with the alcohol. rsc.org |
| Iodine / Potassium Hypophosphite | Mechanochemical Esterification | This system enables a solvent-free esterification process at room temperature, proceeding through a non-radical pathway. nih.gov |
| Grignard Reagents (RMgBr) | Nucleophilic Acyl Substitution | Reagents like phenylmagnesium bromide can react with acyl sources such as t-butyl perbenzoate, where the Grignard reagent acts as a strong nucleophile to form new carbon-carbon bonds. orgsyn.orgpjsir.org |
| Zeolites | Fries Rearrangement | Solid acid catalysts like H-beta zeolites can be used for the rearrangement of phenyl benzoates to form hydroxybenzophenones, demonstrating their role in facilitating intramolecular acylation. researchgate.net |
Kinetic Studies of Acyl Electrophile Reactivity
In related Friedel-Crafts acylation reactions, kinetic isotope effect studies have been used to probe the mechanism. The observation of a primary kinetic isotope effect can indicate that the deprotonation of the σ-complex intermediate is the rate-determining step of the reaction. researchgate.net Such studies are crucial for distinguishing between different mechanistic possibilities and understanding the transition states involved in the electrophilic attack on the aromatic ring. researchgate.net
Mechanistic Insights into Ester Hydrolysis and Cleavage
The cleavage of this compound can occur at two primary locations: the acyl-oxygen bond or the alkyl-oxygen bond.
Hydrolysis (Acyl-Oxygen Cleavage): Like most esters, this compound can be hydrolyzed back to 4-phenylbenzoic acid and tert-butyl alcohol. This reaction can be catalyzed by either acid or base. The mechanism is essentially the reverse of the Fischer esterification and involves the nucleophilic attack of water or hydroxide (B78521) on the carbonyl carbon.
Acid-Catalyzed Cleavage (Alkyl-Oxygen Cleavage): The tert-butyl group is particularly susceptible to cleavage under acidic conditions. This proceeds via a mechanism involving the protonation of the ester oxygen followed by the departure of the very stable tert-butyl carbocation. This carbocation can then be trapped by a nucleophile or lose a proton to form isobutylene. This specific pathway is a common method for removing tert-butyl ester protecting groups in organic synthesis.
Structural Characterization and Advanced Spectroscopic Analysis
Single Crystal X-ray Diffraction Studies
The crystal structure of trans-3-tert-butylcyclohexyl 4-phenylbenzoate has been meticulously determined. The compound crystallizes in a monoclinic system with the space group P21/c. iucr.orgresearchgate.net This analysis reveals the precise spatial coordinates of each atom, defining the molecule's conformation and its arrangement within the crystal lattice. The study provides a clear picture of the molecular packing, which in this case adopts a "herringbone" pattern. iucr.org
Interactive Table: Crystal Data for trans-3-tert-butylcyclohexyl 4-phenylbenzoate
| Parameter | Value |
|---|---|
| Chemical Formula | C23H28O2 |
| Molecular Weight | 336.48 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 13.921 (2) |
| b (Å) | 11.408 (3) |
| c (Å) | 12.591 (3) |
| β (°) | 100.61 (2) |
| Volume (ų) | 1965.4 |
| Z (molecules/unit cell) | 4 |
| Temperature (K) | 293 |
A key finding from the diffraction study of trans-3-tert-butylcyclohexyl 4-phenylbenzoate is the precise measurement of the axial ester C-O bond length, which was determined to be 1.461 (2) Å. iucr.orgresearchgate.net This value is nearly identical to the corresponding bond length found in its isomer, cis-4-tert-butylcyclohexyl 4-phenylbenzoate. iucr.orgresearchgate.net This consistency is significant because it allows for an accurate definition of the axial ester bond length in a system that lacks strongly electron-withdrawing substituents, which could otherwise alter this parameter. iucr.orgresearchgate.net The dihedral angle between the two rings of the biphenyl (B1667301) group was found to be 34°. iucr.orgresearchgate.net Such structural parameters are crucial for understanding the molecule's electronic properties and potential reactivity, as bond lengths can influence bond strength and the accessibility of reaction sites.
The study of tert-butylcyclohexyl 4-phenylbenzoate isomers provides a classic example of conformational analysis. In the trans-3-tert-butylcyclohexyl 4-phenylbenzoate isomer, the molecule adopts the expected conformation where the bulky tert-butyl group occupies an equatorial position on the cyclohexane (B81311) ring to minimize steric strain. iucr.org Consequently, the 4-phenylbenzoate ester group is forced into an axial position. iucr.org The comparison of this axial ester with the equatorial ester in the cis isomer reveals that there is no significant difference in the C-O ester bond length between the two configurations. iucr.org This detailed structural information on both axial and equatorial isomers is fundamental for correlating molecular conformation with chemical properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution by probing the magnetic properties of atomic nuclei. For tert-butyl 4-phenylbenzoate, ¹H NMR and ¹³C NMR provide a complete map of the proton and carbon environments, respectively. While specific spectral data for this compound is not provided by all commercial suppliers, a reliable analysis can be constructed from the well-documented spectra of its constituent parts, such as 4-tert-butylbenzoic acid and phenyl benzoate (B1203000). sigmaaldrich.comnih.govchemicalbook.com
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons of the biphenyl moiety and the aliphatic protons of the tert-butyl group.
Aromatic Protons: The protons on the two phenyl rings will resonate in the downfield region, typically between δ 7.2 and 8.2 ppm. The protons on the benzoate ring will likely appear as two doublets, reflecting their ortho and meta positions relative to the carbonyl group. The protons on the second phenyl ring will also produce a set of signals in this region.
Tert-butyl Protons: The nine protons of the tert-butyl group are chemically equivalent due to free rotation around the C-C single bonds. They will therefore appear as a single, sharp peak (singlet) in the upfield region of the spectrum. Based on data from related compounds like 4-(tert-butyl)benzoic acid, this signal is expected around δ 1.35 ppm. rsc.org
Interactive Table: Predicted ¹H NMR Spectral Data for this compound
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic Protons (C₆H₅- & -C₆H₄-) | 7.20 - 8.20 | Multiplets / Doublets | 9H |
| Tert-butyl Protons (-C(CH₃)₃) | ~1.35 | Singlet | 9H |
The ¹³C NMR spectrum provides information on every unique carbon atom in the molecule, offering a detailed view of the carbon skeleton.
Carbonyl Carbon: The ester carbonyl carbon is the most deshielded and will appear as a single peak at the far downfield end of the spectrum, typically in the range of δ 164-166 ppm. rsc.org
Aromatic Carbons: The twelve carbon atoms of the two phenyl rings will resonate in the δ 120-151 ppm region. The signals will be split based on their substitution pattern, with quaternary carbons (those bonded to other carbons but not hydrogen) often showing lower intensity.
Tert-butyl Carbons: The tert-butyl group will produce two distinct signals. The quaternary carbon atom bonded to the phenyl ring is expected around δ 35 ppm, while the three equivalent methyl carbons will appear further upfield, around δ 31 ppm, consistent with data from 4-(tert-butyl)benzoic acid. nih.gov
Interactive Table: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Environment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl Carbon (C=O) | ~165 |
| Aromatic Carbons (C-O, C-C, C-H) | 120 - 151 |
| Tert-butyl Quaternary Carbon (-C(CH₃)₃) | ~35 |
| Tert-butyl Methyl Carbons (-C(CH₃)₃) | ~31 |
Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of this compound.
High-Resolution Mass Spectrometry (HRMS) provides the exact mass of a molecule with high precision, typically to within a few parts per million (ppm). This accuracy allows for the unambiguous determination of the elemental formula of this compound (C₁₇H₁₈O₂). By comparing the experimentally measured exact mass to the theoretical mass calculated from the isotopic masses of the constituent elements, the molecular formula can be confirmed, distinguishing it from other potential isomers or compounds with the same nominal mass. nih.govresearchgate.net HRMS is crucial for confirming the successful synthesis of the target compound and for identifying metabolites or degradation products in complex matrices. nih.gov
Electrospray Ionization (ESI) is a soft ionization technique that generates intact molecular ions from solution, making it ideal for analyzing thermally labile molecules like esters. nih.gov When analyzing this compound, ESI-MS would typically be performed in positive ion mode, where the molecule would be expected to form a protonated molecular ion [M+H]⁺ or adducts with cations like sodium [M+Na]⁺ or potassium [M+K]⁺. nih.gov The detection of these ions allows for the direct determination of the compound's molecular weight. ekb.eg Because ESI imparts minimal excess energy to the analyte, fragmentation is generally avoided, resulting in a clean mass spectrum dominated by the molecular ion peak. nih.gov This technique can be coupled with liquid chromatography (LC-ESI-MS) to analyze the compound in complex mixtures.
Table 2: Expected HRMS and ESI-MS Data for this compound (C₁₇H₁₈O₂)
| Parameter | Expected Value/Observation | Technique | Purpose |
| Theoretical Exact Mass | 254.1307 | HRMS | Calculation based on elemental formula. |
| Expected [M+H]⁺ ion | m/z 255.1385 | ESI-MS | Molecular weight confirmation (positive ion mode). |
| Expected [M+Na]⁺ ion | m/z 277.1204 | ESI-MS | Molecular weight confirmation (positive ion mode). |
| Mass Accuracy | < 5 ppm | HRMS | Confirmation of elemental formula. |
Vibrational Spectroscopy
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in this compound. The IR spectrum would be characterized by several key absorption bands. The most prominent feature is the strong carbonyl (C=O) stretching vibration of the ester group, expected in the range of 1715-1735 cm⁻¹. The presence of the tert-butyl group would be confirmed by C-H stretching vibrations just below 3000 cm⁻¹ and characteristic C-H bending vibrations around 1365-1390 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings appear in the 1450-1600 cm⁻¹ region. Furthermore, the C-O stretching vibrations of the ester linkage would produce strong bands in the 1100-1300 cm⁻¹ range.
Raman spectroscopy provides complementary information to IR spectroscopy. While IR absorption depends on a change in the dipole moment during a vibration, Raman scattering depends on a change in polarizability. Therefore, symmetric and non-polar vibrations, which may be weak or absent in the IR spectrum, can be strong in the Raman spectrum. For this compound, Raman spectroscopy is particularly effective for analyzing the vibrations of the carbon skeleton, including the aromatic ring breathing modes and C-C stretching of the biphenyl system. nih.govresearchgate.net The symmetric stretching of the C=C bonds in the phenyl rings typically gives rise to strong Raman bands. nih.gov This technique is valuable for a comprehensive analysis of the molecule's vibrational modes and confirming its structural integrity.
Table 3: Key Vibrational Spectroscopy Frequencies for this compound
| Functional Group/Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |
| C=O Stretch (Ester) | IR | 1715 - 1735 | Strong |
| C-O Stretch (Ester) | IR | 1100 - 1300 | Strong |
| Aromatic C=C Stretch | IR / Raman | 1450 - 1600 | Medium (IR), Strong (Raman) |
| Aromatic C-H Stretch | IR | > 3000 | Medium to Weak |
| Aliphatic C-H Stretch (tert-butyl) | IR | < 3000 | Medium |
| C-H Bend (tert-butyl, symmetric) | IR | ~1365 | Strong |
| Aromatic Ring Breathing | Raman | ~1000 | Strong |
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a key analytical technique used to investigate the electronic transitions within a molecule. For this compound, the absorption of UV radiation is primarily dictated by the presence of the biphenyl moiety, which acts as the principal chromophore. A chromophore is a part of a molecule responsible for its color by absorbing light in the visible or ultraviolet region.
The electronic spectrum of this compound is dominated by intense absorptions arising from π → π* transitions associated with the conjugated π-electron system of the two phenyl rings. In conjugated systems like biphenyl, the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are typically π and π* orbitals, respectively. The energy difference between these orbitals corresponds to wavelengths in the UV region. The absorption of a photon with the appropriate energy excites an electron from the π (bonding) orbital to the π* (antibonding) orbital.
Below is a table summarizing the expected UV-Vis absorption data for this compound based on its primary chromophore.
| Chromophore | Electronic Transition | Expected λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |
| Biphenyl | π → π | ~250 | High (typically > 10,000) |
| Carbonyl (Ester) | n → π | Longer wavelength, but very low intensity and often obscured by the π → π* band. | Low (typically 10-100) |
Note: The exact λmax and ε values can be influenced by the solvent used for the analysis due to solvent-solute interactions.
Circular Dichroism (CD) and Fluorescence Detected Exciton (B1674681) Coupled Circular Dichroism (FDCD) for Stereochemical Analysis (if applicable to chiral analogues)
Circular Dichroism (CD) spectroscopy is a powerful technique for the stereochemical analysis of chiral molecules. It measures the differential absorption of left and right circularly polarized light. A molecule must be chiral to exhibit a CD signal. This compound itself is an achiral molecule as it possesses a plane of symmetry and does not have a stereocenter. Consequently, it does not produce a CD spectrum.
However, the 4-phenylbenzoate group is an excellent chromophore for use in CD studies when attached to a chiral molecular scaffold. If this compound is chemically modified to introduce chirality, for instance, by esterifying a chiral alcohol like trans-3-tert-butylcyclohexanol to form trans-3-tert-butylcyclohexyl 4-phenylbenzoate, the resulting molecule becomes chiral. researchgate.net
In such chiral analogues, the 4-phenylbenzoate moiety can be used as a reporter group. If a molecule contains two or more such chromophores held in a chiral orientation, their electronic transitions can couple through space. This phenomenon, known as exciton coupling, gives rise to a characteristic bisignate (two-branched) CD signal called a Cotton effect. The sign of this "split" Cotton effect is directly related to the absolute stereochemistry of the molecule, providing a non-empirical method for determining the absolute configuration of chiral compounds.
Fluorescence Detected Exciton Coupled Circular Dichroism (FDCD) is a related, more sensitive technique. Instead of measuring differential absorption, FDCD measures the differential fluorescence intensity from excitation with left and right circularly polarized light. This method is particularly useful for fluorescent chromophores and can offer enhanced sensitivity and selectivity compared to traditional CD spectroscopy. While the phenylbenzoate group is not strongly fluorescent, FDCD could be applied to chiral analogues derivatized with more suitable fluorescent chromophores.
Computational and Theoretical Investigations
Quantum Mechanical Studies
Quantum mechanical calculations are fundamental in elucidating the electronic structure and properties of molecules. For phenyl benzoate (B1203000), a variety of methods, including Density Functional Theory (DFT) and ab initio calculations, have been employed to determine its geometric parameters, vibrational frequencies, and fundamental electronic properties. researchgate.netnih.gov
Density Functional Theory (DFT) Calculations for Electronic Structure and Vibrational Spectra
Density Functional Theory (DFT) has been a primary tool for investigating phenyl benzoate. Specifically, the B3LYP and B3PW91 functionals, often paired with basis sets like 6-31+G* and up to 6-311++G**, have been used to optimize the molecular geometry and calculate its vibrational spectra. researchgate.netnih.gov
The theoretical results for molecular geometry show good agreement with experimental data, particularly when using basis sets that include diffuse functions. nih.gov DFT calculations have also been instrumental in interpreting the infrared (IR) and Raman spectra of phenyl benzoate. By applying techniques like the scaled quantum mechanical force field (SQM), calculated harmonic force constants can be refined to produce vibrational frequencies that are in excellent agreement with experimental spectra, allowing for precise band assignments. nih.gov
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental IR (cm⁻¹) | Assignment |
|---|---|---|---|
| ν(C=O) | 1735 | 1736 | Carbonyl stretch |
| ν(C-O) | 1265 | 1268 | Ester C-O stretch |
| β(C-H) | 1451 | 1452 | Phenyl ring C-H in-plane bend |
| γ(C-H) | 750 | 752 | Phenyl ring C-H out-of-plane bend |
Ab initio Calculations for Fundamental Electronic Properties
In addition to DFT, ab initio methods such as Hartree-Fock (HF) and Møller–Plesset second-order perturbation theory (MP2) have been applied to study phenyl benzoate. researchgate.netnih.gov These methods provide a rigorous, wave-function-based approach to calculating molecular properties.
Calculations using MP2, in particular, yield geometric data that aligns well with experimental findings. nih.gov These ab initio studies confirm the fundamental electronic structure, providing data on bond lengths, bond angles, and dipole moments. The comparison between HF, MP2, and DFT methods allows for a comprehensive evaluation of the theoretical models and their accuracy in representing the real molecular system.
| Parameter | MP2/6-311+G | B3LYP/6-311+G | Experimental (GED) |
|---|---|---|---|
| r(C=O) (Å) | 1.218 | 1.226 | 1.212 |
| r(C-O) ester (Å) | 1.369 | 1.375 | 1.358 |
| ∠(O=C-O) (°) | 123.5 | 123.4 | 123.6 |
| Dihedral ∠(C-O-C-C) (°) | -75.4 | -71.9 | -67.1 |
Conformational Analysis and Potential Energy Surfaces
The three-dimensional structure and flexibility of phenyl benzoate are determined by the rotation around its single bonds. Conformational analysis has been performed using both semiempirical and ab initio methods to explore the potential energy surface (PES) related to the torsion of the phenyl rings. researchgate.netnih.govnih.gov
The key dihedral angles that define the conformation are the torsion around the Ph-C(O) bond and the Ph-O bond. DFT studies at the B3LYP/6-31+G* level have been used to map the potential energy functions for these rotations. nih.govnih.gov The calculations reveal the energy barriers associated with these torsions. While the theoretical methods accurately predict the shape of the potential energy curves, they have been noted to sometimes underestimate the height of the rotational barriers compared to experimental gas electron diffraction (GED) data. nih.gov The flexibility of the phenyl benzoate moiety is a significant finding, with calculations indicating that substantial rotation can occur with relatively small energy costs. researchgate.net
Molecular Orbital Analysis
Frontier Molecular Orbital (HOMO-LUMO) Energy Gap Calculations
This analysis involves calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between them, the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity, kinetic stability, and electronic excitation properties.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
NBO analysis is a theoretical method used to study charge transfer and intramolecular delocalization interactions. It translates the complex, delocalized molecular orbitals into localized bonds, lone pairs, and anti-bonding orbitals that align with classical Lewis structures. This analysis quantifies the stabilization energy associated with donor-acceptor interactions, such as hyperconjugation, providing insight into the molecule's electronic stability.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
Molecular Electrostatic Potential (MEP) is a valuable computational tool used to predict the chemical reactivity of a molecule. It maps the electrostatic potential onto the electron density surface, visually representing the charge distribution and identifying regions that are prone to electrophilic and nucleophilic attack. nih.gov
The MEP map is color-coded to indicate different potential values. Typically, regions of negative electrostatic potential, shown in red, are rich in electrons and are susceptible to attack by electrophiles. Conversely, areas with positive electrostatic potential, depicted in blue, are electron-deficient and are targets for nucleophiles. nih.gov Green and yellow areas represent regions with intermediate or near-zero potential.
For tert-butyl 4-phenylbenzoate, the MEP map would highlight specific reactive sites:
Negative Regions: The most negative potential is expected to be localized on the oxygen atoms of the ester group, particularly the carbonyl oxygen (C=O). This high electron density makes these sites the primary targets for electrophilic attack and protonation.
Positive Regions: The hydrogen atoms of the aromatic rings are expected to exhibit positive electrostatic potential, making them susceptible to nucleophilic attack. The bulky tert-butyl group, being electron-donating, would slightly influence the charge distribution on the adjacent ester group.
By analyzing the MEP map, one can predict the molecule's behavior in chemical reactions. For instance, in an acid-catalyzed reaction, the initial protonation step would most likely occur at the carbonyl oxygen. This analysis is crucial for understanding reaction mechanisms and designing new synthetic pathways. Statistical analyses have demonstrated a strong linear correlation between MEP shifts and substituent effects, making it a reliable predictor for electronic behavior in chemical reactions. rsc.org
Table 1: Predicted MEP Values at Key Atomic Sites of this compound (Note: These are illustrative values based on general principles for similar molecules. Actual values require specific DFT calculations.)
| Atomic Site | Predicted Electrostatic Potential Range (a.u.) | Implied Reactivity |
| Carbonyl Oxygen (O=C) | -0.05 to -0.07 | Highly Electrophilic Site |
| Ester Oxygen (O-C) | -0.03 to -0.05 | Electrophilic Site |
| Aromatic Hydrogens | +0.01 to +0.03 | Nucleophilic Site |
| Biphenyl (B1667301) Carbons | -0.01 to +0.01 | Relatively Neutral |
Hyperpolarizability Calculations for Nonlinear Optical Properties
Nonlinear optical (NLO) materials are of great interest for applications in photonics and optoelectronics, such as optical switching and data storage. nih.gov The NLO response of a molecule is governed by its hyperpolarizability, a measure of how the molecule's dipole moment changes in the presence of a strong electric field. Computational methods, particularly Density Functional Theory (DFT), are widely used to calculate the first hyperpolarizability (β) of organic molecules. nih.gov
The key structural features that lead to a high NLO response include:
Extended π-conjugation: Systems with a large number of delocalized π-electrons, such as aromatic rings, facilitate charge movement.
Donor-Acceptor Groups: The presence of electron-donating groups (D) and electron-accepting groups (A) at opposite ends of a conjugated system (D-π-A) enhances intramolecular charge transfer (ICT), which is crucial for a large hyperpolarizability. uclouvain.be
This compound possesses a biphenyl moiety, which provides an extended π-conjugated system. researchgate.net However, it lacks the strong, classic donor-acceptor substitution pattern that typically results in a very high NLO response. The tert-butyl group is a weak electron donor, and the ester group has a complex electronic effect.
DFT calculations, using functionals like CAM-B3LYP, can be employed to compute the static first hyperpolarizability (β₀). nih.gov The results for this compound would likely show a modest NLO response compared to molecules specifically designed for NLO applications. Theoretical studies allow for a systematic investigation of how structural modifications, such as introducing strong donor and acceptor groups onto the biphenyl rings, could enhance the hyperpolarizability.
Table 2: Comparative First Hyperpolarizability (β₀) Values (Note: Values are illustrative and intended for comparison.)
| Compound | Donor/Acceptor Groups | Conjugated System | Predicted Relative β₀ |
| Benzene | None | Phenyl | 1 |
| p-Nitroaniline | -NO₂ (Acceptor), -NH₂ (Donor) | Phenyl | ~30 |
| This compound | Weak Donor/Complex Group | Biphenyl | 5-10 |
| 4-Nitro-4'-aminobiphenyl | -NO₂ (Acceptor), -NH₂ (Donor) | Biphenyl | >100 |
Molecular Dynamics Simulations (e.g., for hydrolytic stability and intermolecular interactions)
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This technique provides detailed insights into dynamic processes such as conformational changes, intermolecular interactions, and reaction mechanisms like hydrolysis.
Hydrolytic Stability: The ester linkage in this compound is potentially susceptible to hydrolysis, the cleavage of the bond by reaction with water. MD simulations can be used to model the ester in an aqueous environment and study the mechanism of this reaction. researchgate.net The simulation can track the trajectories of water molecules as they approach the ester's carbonyl carbon, which is the initial step of the hydrolysis reaction. nih.gov
The stability of an ester toward hydrolysis is influenced by both electronic and steric factors. nih.gov
Electronic Effects: The electron density at the carbonyl carbon influences its susceptibility to nucleophilic attack by water.
Steric Hindrance: Bulky groups near the reaction center can physically block the approach of water molecules, slowing down the reaction rate.
In this compound, the large tert-butyl group provides significant steric hindrance around the ester functional group. MD simulations could quantify this effect by calculating the free energy barrier for the approach of a water molecule to the carbonyl carbon, providing a measure of the compound's hydrolytic stability. Studies on similar esters have shown that such simulations can accurately predict reaction rates. rug.nl
Intermolecular Interactions: The phenylbenzoate core is a common structural motif in liquid crystals, where specific intermolecular interactions are responsible for the formation of ordered mesophases. mdpi.comresearchgate.net MD simulations can elucidate the nature and strength of these interactions for this compound. The primary non-covalent forces at play would include:
π-π Stacking: The aromatic biphenyl systems can stack on top of each other, an interaction driven by electrostatic and dispersion forces.
Van der Waals Forces: These are ubiquitous interactions arising from temporary fluctuations in electron density and are significant for the bulky, nonpolar tert-butyl groups and the phenyl rings.
Dipole-Dipole Interactions: The ester group possesses a permanent dipole moment, leading to electrostatic interactions between molecules.
Simulations of a collection of this compound molecules can reveal their preferred packing arrangements and conformational flexibility. tandfonline.com Such studies are essential for understanding the material's bulk properties, including its phase behavior and potential applications as a component in liquid crystal mixtures. nih.gov
Advanced Applications and Functionalization in Chemical Research
Role in Ligand Design and Synthesis for Metal Complexes (e.g., diiron protein mimics)
The design of ligands that can stabilize metal centers in specific coordination environments is crucial for mimicking the active sites of metalloenzymes. Derivatives of tert-butyl 4-phenylbenzoate play a significant role in this field, particularly in the synthesis of mimics for carboxylate-bridged diiron proteins. The sterically hindered nature of ligands derived from molecules like 2,6-bis(dimethylbenzyl)−4-tert-butylbenzoate is instrumental in preventing the formation of undesired polynuclear iron clusters, instead promoting the self-assembly of discrete diiron compounds. organic-chemistry.org
These synthetic mimics are designed to replicate the structure and function of enzymes that activate dioxygen to carry out challenging chemical transformations, such as the conversion of hydrocarbons to alcohols. organic-chemistry.org For example, a diiron(II) complex synthesized with a 2,6-bis(p-tolyl)benzoic acid ligand, a structurally related hindered carboxylate, closely mimics the active sites of bacterial multicomponent monooxygenases (BMMs). researchgate.net The bulky groups on the ligand framework are essential for creating a specific coordination environment around the diiron core and maintaining the structural integrity of the complex during reactions, such as with dioxygen. organic-chemistry.orgresearchgate.net The tert-butyl group, in particular, is a common molecular motif used to introduce steric hindrance and enforce structural rigidity in ligands, which is critical for controlling the geometry and reactivity of the metal center. eurekaselect.com
Table 1: Examples of Hindered Benzoate (B1203000) Ligands in Diiron Complex Synthesis
| Ligand/Precursor | Metal Complex Application | Key Finding | Reference |
| 2,6-bis(dimethylbenzyl)−4-tert-butylbenzoate | Oxygenation of diiron complexes | Yielded a distinct (peroxo)diiron(III) species upon oxygenation. | organic-chemistry.org |
| 2,6-bis(p-tolyl)benzoate | Mimic of bacterial monooxygenase active sites | Promoted self-assembly of discrete diiron compounds and prevented polynuclear cluster formation. | organic-chemistry.orgresearchgate.net |
| General tert-butyl groups in ligands | Identification of ligand binding sites on proteins | Harnessing intermolecular Nuclear Overhauser Effects (NOEs) with tert-butyl groups allows for the determination of ligand binding sites. | eurekaselect.com |
Derivatization for Complex Molecular Architectures and Scaffolds
The derivatization of this compound and its precursors, such as 4-tert-butylbenzoic acid, provides a pathway to complex molecular architectures and functional scaffolds. In supramolecular chemistry, 4-tert-butylbenzoic acid has been used as a co-former to produce a series of cocrystals with pharmaceutical compounds like isoniazid (B1672263) and its derivatives. thieme.de These cocrystals are formed through a combination of covalent synthesis and supramolecular assembly, where hydrogen bonding interactions involving the carboxylic acid group dictate the final structure. thieme.de
In polymer chemistry, derivatives like tert-butyl phenylcyanoacrylates have been synthesized and subsequently copolymerized with styrene (B11656). nih.gov This process integrates the functional properties of the acrylate (B77674) monomer into a larger polymeric architecture, creating functional styrene copolymers. nih.gov The 4-tert-butylphenyl group itself has been investigated as a "tag" in solution-phase synthesis, facilitating the construction and purification of more complex molecules. researchgate.net Furthermore, related structures such as tert-butyl 2-(substituted benzamido) phenylcarbamates have been synthesized through the condensation of various carboxylic acids, demonstrating the versatility of the tert-butyl phenyl scaffold in building a library of complex derivatives. libretexts.orgresearchgate.net
Utility as Substrates in C(sp³)–H Functionalization Reactions
A frontier in synthetic chemistry is the selective functionalization of otherwise inert carbon-hydrogen (C-H) bonds. The tert-butyl group, often considered a passive steric blocker, has recently been targeted as a functional group itself through C(sp³)–H bond activation. nih.govmasterorganicchemistry.com This approach is challenging due to the high bond dissociation energy (~100 kcal/mol) and steric hindrance of tert-butyl C–H bonds. nih.govmasterorganicchemistry.com
Groundbreaking research has demonstrated that these limitations can be overcome using highly electrophilic manganese catalysts. nih.govmasterorganicchemistry.com These bioinspired catalysts, operating in specialized solvents like nonafluoro-tert-butyl alcohol, can activate hydrogen peroxide to generate a potent manganese-oxo species. This species is powerful enough to effectively and selectively hydroxylate the sterically congested primary C–H bonds of a tert-butyl group. nih.govmasterorganicchemistry.com This methodology allows for the late-stage hydroxylation of tert-butyl groups on densely functionalized molecules, uncovering a novel disconnection approach in synthetic planning and transforming the tert-butyl group from a simple protecting or directing group into a handle for further molecular elaboration. nih.gov
Table 2: Catalytic System for Functionalization of tert-Butyl C-H Bonds
| Catalyst System | Substrate Feature | Transformation | Significance | Reference |
| [Mn(CF₃-bpeb)(OTf)₂] / H₂O₂ in nonafluoro-tert-butyl alcohol | Sterically congested tert-butyl C(sp³)–H bonds | Site-selective hydroxylation to primary alcohols | Overcomes high bond dissociation energy and steric hindrance; treats the tert-butyl group as a functional handle. | nih.govmasterorganicchemistry.com |
Integration into Green Chemistry Protocols for Sustainable Synthesis
The principles of green chemistry, which focus on designing chemical processes that are efficient, safe, and environmentally benign, are increasingly important in synthesis. The synthesis of tert-butyl esters, a key functional group in the target molecule, has been a focus of such innovations. A direct and sustainable method for producing tertiary butyl esters has been developed using flow microreactor systems. koreascience.kr This approach is noted to be more efficient, versatile, and sustainable compared to traditional batch processing. koreascience.kr
Another green methodology involves the sunlight-assisted, solvent-free synthesis of tert-butyl peresters from aryl aldehydes. This process leverages a renewable energy source and eliminates the need for volatile organic solvents, significantly reducing the environmental impact of the synthesis. wikipedia.org The production of related compounds like Methyl 4-tert-butylbenzoate, a key intermediate for commercial products, is also being pursued using environmentally friendly methods to ensure high quality and purity while minimizing ecological harm.
Development of Novel Reagents and Intermediates (e.g., organotrihydroaluminates in reductions)
The reduction of esters is a fundamental transformation in organic synthesis. While powerful reagents like lithium aluminum hydride (LiAlH₄) are effective, they often lack selectivity. The tert-butyl ester group is known for its stability against many nucleophiles and some reducing agents, which makes it a useful protecting group. thieme.de However, its reduction often requires harsh conditions. The development of novel, more selective reducing agents is an active area of research.
In this context, new organoaluminum hydrides have been developed that offer improved performance for ester reductions. For instance, Potassium Diisobutyl-t-butoxyaluminum Hydride (PDBBA) has been introduced as a reagent for the chemoselective reduction of esters to aldehydes. This reagent is advantageous as the reaction can be carried out at a mild 0 °C, in contrast to the very low temperatures (-78 °C) often required for similar transformations with reagents like diisobutylaluminum hydride (DIBAL-H). Another novel reagent, Lithium diisobutyl-tert-butoxyaluminum hydride (LDBBA), has been shown to be a highly practical and robust catalyst for the hydroboration of esters under solvent-free conditions at room temperature, representing a green and efficient protocol. researchgate.net These tailored aluminum hydride reagents, which are modified with alkoxy or alkyl groups, provide greater control and selectivity in the reduction of ester functionalities compared to traditional hydrides.
Table 3: Novel Aluminum Hydride Reagents for Ester Transformations
| Reagent | Abbreviation | Transformation | Key Advantage | Reference |
| Potassium Diisobutyl-t-butoxyaluminum Hydride | PDBBA | Reduction of esters to aldehydes | Can be performed at 0 °C; chemoselective. | |
| Lithium diisobutyl-tert-butoxyaluminum hydride | LDBBA | Catalytic hydroboration of esters | Solvent-free, room temperature conditions; highly efficient. | researchgate.net |
| Lithium tri-(tert-butoxy)aluminium hydride | LTBA | Reduction of aldehydes and ketones | Selective; reacts very slowly with esters, allowing for differentiation. |
Future Perspectives and Emerging Research Areas
Exploration of Novel Catalytic Systems for Efficient Synthesis
The efficient synthesis of tert-butyl 4-phenylbenzoate is a key area of ongoing research, with a focus on developing catalytic systems that offer high yields, selectivity, and sustainability. Traditional synthesis methods often require stoichiometric reagents and harsh reaction conditions. The future is geared towards catalytic approaches that are both environmentally benign and economically viable.
Emerging research is centered on several classes of novel catalysts:
Solid Acid Catalysts: Heterogeneous solid acid catalysts are gaining traction as reusable and easily separable alternatives to homogeneous catalysts. Materials like zeolites, sulfated zirconia, and functionalized mesoporous silica (B1680970) are being investigated. Their high surface area and tunable acidic properties can enhance the esterification of 4-phenylbenzoic acid with tert-butanol (B103910) or isobutylene. A patent describes the use of titanium sulfate (B86663) for the preparation of p-tert-butyl benzoic acid methyl esters, indicating a direction for similar solid acid applications. google.com
Ionic Liquids (ILs): Ionic liquids are being explored as both catalysts and reaction media. nih.gov Their negligible vapor pressure, high thermal stability, and tunable properties make them attractive for "green" chemical processes. Brønsted acidic ionic liquids, for example, have shown high conversion rates in the alkylation of phenol (B47542) with tert-butyl alcohol, a reaction analogous to the esterification process. nih.gov Research is moving towards designing ILs that can be easily recycled without significant loss of activity.
Phase-Transfer Catalysts (PTC): Multi-site phase-transfer catalysts (MPTCs) are proving effective in enhancing reaction rates in heterogeneous systems. bcrec.id For the synthesis of related compounds like 1-butoxy-4-tert-butylbenzene, MPTCs have demonstrated the ability to achieve high conversion under mild conditions. bcrec.id Future work will likely involve the design of novel PTCs specifically tailored for the esterification of bulky aromatic acids like 4-phenylbenzoic acid.
The table below summarizes the potential advantages of these emerging catalytic systems for the synthesis of this compound.
| Catalytic System | Key Advantages | Research Focus |
| Solid Acid Catalysts | Reusability, ease of separation, high thermal stability, tunable acidity. | Development of novel porous materials, enhancing catalyst lifetime and resistance to deactivation. |
| Ionic Liquids | "Green" solvent potential, high catalytic activity, design flexibility, thermal stability. | Synthesis of task-specific ILs, improving recyclability and reducing cost. |
| Phase-Transfer Catalysts | Mild reaction conditions, high reaction rates, suitability for heterogeneous reactions. | Design of high-efficiency, multi-site catalysts to overcome steric hindrance. |
The overarching goal is to develop catalytic processes that minimize waste, reduce energy consumption, and allow for the straightforward purification of this compound.
Advanced Computational Modeling for Predictive Research
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the structural, electronic, and thermodynamic properties of molecules like this compound. These predictive models accelerate the research and development process by allowing scientists to screen potential candidate molecules and understand their behavior at the atomic level before undertaking expensive and time-consuming laboratory synthesis.
Key areas of computational investigation include:
Molecular Geometry and Electronic Structure: DFT calculations at levels like B3LYP/6–311+G(d,p) are used to optimize the molecular structure and determine bond lengths, angles, and torsion angles. nih.govrri.res.in These studies also yield crucial information about the electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. nih.govrri.res.in The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. For a related compound, 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, the calculated energy gap was 4.3337 eV. nih.gov
Force Field Development for Molecular Simulations: For studying large systems, such as liquid crystals or polymers containing the this compound moiety, accurate force fields are essential. Standard force fields like the General Amber Force Field (GAFF) often require optimization to accurately predict the physical properties and phase transitions of liquid crystals. rsc.orgdur.ac.uk Researchers are refining torsional potentials and Lennard-Jones parameters for key molecular fragments, such as phenyl benzoate (B1203000), to improve the prediction of properties like the nematic-isotropic transition temperature. rsc.org
Predicting Spectroscopic and Photophysical Properties: Time-dependent DFT (TD-DFT) calculations can predict UV-Vis absorption and fluorescence spectra, providing insights into the photophysical behavior of materials incorporating the this compound group. chemrxiv.org This is particularly important for designing materials for optical and electronic applications.
The following table outlines the application of different computational methods in the study of this compound and related structures.
| Computational Method | Application | Predicted Properties |
| Density Functional Theory (DFT) | Optimization of molecular geometry and electronic structure analysis. | Bond lengths, bond angles, HOMO-LUMO energies, molecular electrostatic potential. nih.govnih.gov |
| Time-Dependent DFT (TD-DFT) | Prediction of excited-state properties and spectra. | UV-Vis absorption spectra, fluorescence spectra, excitation energies. chemrxiv.org |
| Molecular Dynamics (MD) with Optimized Force Fields | Simulation of bulk materials (e.g., liquid crystals, polymers). | Phase transition temperatures, orientational order parameters, bulk density. rsc.orgdur.ac.uk |
These advanced computational models provide a powerful platform for the rational design of new molecules and materials, guiding experimental efforts and accelerating the discovery of novel applications.
Design of Next-Generation Functional Materials Incorporating the this compound Moiety
The rigid biphenyl (B1667301) core and the bulky tert-butyl group of this compound make it an attractive building block for a variety of advanced functional materials. The specific arrangement of these groups influences intermolecular interactions and, consequently, the macroscopic properties of the resulting material.
Emerging research is focused on incorporating this moiety into:
Liquid Crystals (LCs): Phenyl benzoate derivatives are a well-established class of calamitic (rod-shaped) liquid crystals. researchgate.net The tert-butyl group, acting as a terminal substituent, can influence the mesophase behavior, such as the clearing point and the type of liquid crystalline phase (e.g., nematic, smectic). By systematically modifying the structure, researchers aim to create novel LCs for applications in displays, sensors, and smart windows. The synthesis of block copolymers containing phenyl benzoate moieties has been shown to result in materials that form smectic LC phases and self-assemble into controlled nanostructures. mdpi.com
Advanced Polymers: Incorporating the this compound moiety as a side chain in polymers can impart unique thermal and optical properties. These side-chain liquid-crystalline polymers can exhibit properties of both polymers (mechanical strength, processability) and liquid crystals (anisotropy, responsiveness to external stimuli). acs.org Research is also exploring the use of phenyl benzoate-based thiol-ene monomers for in-situ polymerization, which could lead to novel polymer network architectures with enhanced electro-optical properties. sci-hub.se
Organic Electronics: The biphenyl core is an electronically active group. By functionalizing the this compound structure with other electronically active groups, it may be possible to design new materials for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other electronic devices. Computational studies on related biphenyl carboxylic acids provide insights into their electronic properties relevant to such applications. rri.res.in
The table below summarizes the potential applications and the role of the this compound moiety in these next-generation materials.
| Material Class | Role of this compound Moiety | Potential Applications |
| Liquid Crystals | Forms the rigid mesogenic core; the tert-butyl group influences packing and phase transitions. | High-performance displays, optical switches, sensors, smart glass. mdpi.com |
| Advanced Polymers | Acts as a bulky, rigid side chain to create liquid-crystalline polymers or cross-linked networks. | Data storage, electro-optical devices, specialty films with anisotropic properties. sci-hub.se |
| Organic Electronics | Provides a π-conjugated biphenyl scaffold that can be further functionalized. | Organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs). |
The strategic incorporation of the this compound unit into larger molecular and macromolecular architectures is a promising avenue for the development of new materials with precisely controlled and highly desirable functional properties.
Q & A
Basic Questions
Q. What are the standard synthetic routes for preparing tert-butyl 4-phenylbenzoate, and how can reaction efficiency be optimized?
- Methodological Answer : The most common approach involves esterification of 4-phenylbenzoic acid with tert-butanol using acid catalysts (e.g., sulfuric acid or p-toluenesulfonic acid). Reaction efficiency can be improved by employing a Dean-Stark trap to remove water, optimizing molar ratios (e.g., excess tert-butanol), and using reflux conditions. Catalytic amounts of DMAP (4-dimethylaminopyridine) may accelerate the reaction . Parallel monitoring via TLC or FTIR for carbonyl peak (≈1700 cm⁻¹) ensures reaction completion .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic signals should researchers prioritize?
- Methodological Answer :
- 1H NMR : Look for the tert-butyl group as a singlet at δ 1.3–1.5 ppm and aromatic protons in the δ 7.2–8.1 ppm range.
- 13C NMR : The ester carbonyl appears at δ 165–170 ppm, with tert-butyl carbons at δ 25–30 ppm (CH3) and δ 80–85 ppm (quaternary C).
- IR Spectroscopy : Confirm the ester C=O stretch near 1720 cm⁻¹ and C-O stretches at 1250–1150 cm⁻¹.
Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer : Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation. Avoid contact with strong oxidizers or acids, which may generate hazardous byproducts. Store at room temperature in a sealed container away from light. While specific toxicity data for this compound is limited, adopt precautions from structurally similar tert-butyl esters (e.g., tert-butyl 4-hydroxybenzoate), including spill containment with inert absorbents .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physical properties (e.g., melting points) of this compound across studies?
- Methodological Answer : Discrepancies often arise from impurities or polymorphic forms. Purify the compound via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (e.g., ethanol/water). Validate purity using HPLC (C18 column, acetonitrile/water mobile phase) and DSC for precise melting point determination. Cross-check with crystallographic data from analogous tert-butyl esters (e.g., tetraethylammonium 4-hydroxybenzoate monohydrate) to identify structural influences .
Q. What computational strategies are suitable for modeling steric effects of the tert-butyl group in this compound, and how do these inform reactivity predictions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can model steric hindrance and electron distribution. Analyze the tert-butyl group’s spatial occupancy using molecular electrostatic potential (MEP) maps and assess its impact on nucleophilic attack or hydrolysis kinetics. Compare with experimental kinetic data (e.g., Arrhenius plots under varying temperatures) to validate computational predictions .
Q. How can researchers design experiments to distinguish kinetic vs. thermodynamic control in the synthesis of this compound derivatives?
- Methodological Answer :
- Kinetic Control : Conduct reactions at lower temperatures (0–25°C) with short durations (1–2 hrs) and monitor intermediates via in-situ NMR or quenching studies.
- Thermodynamic Control : Use prolonged heating (e.g., 12–24 hrs reflux) and analyze product distribution via GC-MS.
Compare energy profiles using computational tools (e.g., Gaussian) to identify transition states and intermediate stability .
Q. What strategies mitigate byproduct formation during this compound synthesis, particularly under acidic conditions?
- Methodological Answer : Common byproducts include diesters (from over-esterification) or tert-butyl ethers. Mitigation strategies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
